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Compound Name: Satigrel

Cat. No.: B1680788 Get Quote

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Satigrel (E5510), a potent antiplatelet agent,

with other established pharmacological tools. It is intended to assist researchers in evaluating

the utility of Satigrel for in vitro and in vivo studies of platelet function and thrombosis. The

information presented is supported by experimental data and detailed methodologies to ensure

reproducibility and facilitate informed decisions in experimental design.

Mechanism of Action: A Dual Inhibitory Profile
Satigrel distinguishes itself from other antiplatelet agents through its unique dual mechanism

of action. It effectively inhibits two key pathways involved in platelet aggregation:

Prostaglandin H Synthase-1 (PGHS-1) Inhibition: Similar to non-steroidal anti-inflammatory

drugs (NSAIDs) like aspirin and indomethacin, Satigrel inhibits PGHS-1 (also known as

cyclooxygenase-1 or COX-1). This enzyme is responsible for the conversion of arachidonic

acid to prostaglandin H2, a precursor for thromboxane A2 (TXA2). TXA2 is a potent platelet

agonist and vasoconstrictor. By inhibiting PGHS-1, Satigrel effectively reduces TXA2

production, thereby suppressing platelet aggregation induced by agonists like collagen and

arachidonic acid.[1]

Phosphodiesterase (PDE) Inhibition: Unlike traditional PGHS-1 inhibitors, Satigrel also

exhibits inhibitory activity against cyclic nucleotide phosphodiesterases (PDEs).[1] PDEs are

enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine
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monophosphate (cGMP), two important second messengers that mediate inhibitory signals

in platelets. By inhibiting PDEs, particularly PDE3, Satigrel leads to an increase in

intracellular cAMP and cGMP levels.[1] Elevated cyclic nucleotide levels activate protein

kinase A (PKA) and protein kinase G (PKG), respectively, which in turn phosphorylate

various downstream targets to inhibit platelet activation and aggregation induced by a broad

range of agonists, including thrombin.[1]

This dual inhibitory action provides Satigrel with a broader spectrum of antiplatelet activity

compared to agents that target only a single pathway.

Performance Comparison: Satigrel vs. Alternative
Pharmacological Tools
The efficacy and selectivity of Satigrel have been evaluated against other well-established

antiplatelet agents. The following tables summarize the key quantitative data for easy

comparison.

Table 1: Inhibitory Potency (IC50) against Prostaglandin H Synthase (PGHS) Isozymes

Compound PGHS-1 IC50 (µM) PGHS-2 IC50 (µM)
Selectivity (PGHS-
2/PGHS-1)

Satigrel 0.081[1] 5.9[1] 72.8

Indomethacin 0.12[1] 1.4[1] 11.7

Lower IC50 values indicate higher potency.

Table 2: Inhibitory Potency (IC50) against Phosphodiesterase (PDE) Isoforms in Human

Platelets

Compound PDE2 IC50 (µM) PDE3 IC50 (µM) PDE5 IC50 (µM)

Satigrel 62.4[1] 15.7[1] 39.8[1]

Cilostazol - ~0.2* -
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Note: The IC50 value for Cilostazol is an approximate value from the literature for comparative

purposes, as direct head-to-head data with Satigrel under identical experimental conditions

was not available in the searched literature.

Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following

diagrams have been generated using the DOT language.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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